Einecs 304-510-7
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals, including EINECS 304-510-7, a compound likely classified under substituted aromatic or halogenated hydrocarbons based on its registry number and EINECS categorization . This analysis adheres to regulatory frameworks like REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals), which prioritizes computational methods such as Quantitative Structure-Activity Relationships (QSARs) to fill toxicity data gaps .
Properties
CAS No. |
94276-24-1 |
|---|---|
Molecular Formula |
C21H26CrN5O11S+ |
Molecular Weight |
608.5 g/mol |
IUPAC Name |
chromium;hydron;2-hydroxy-3-[[2-hydroxy-8-(methoxycarbonylamino)naphthalen-1-yl]diazenyl]-5-nitrobenzenesulfonic acid;2-(methylamino)ethanol;hydrate |
InChI |
InChI=1S/C18H14N4O9S.C3H9NO.Cr.H2O/c1-31-18(25)19-11-4-2-3-9-5-6-13(23)16(15(9)11)21-20-12-7-10(22(26)27)8-14(17(12)24)32(28,29)30;1-4-2-3-5;;/h2-8,23-24H,1H3,(H,19,25)(H,28,29,30);4-5H,2-3H2,1H3;;1H2/p+1 |
InChI Key |
HOCQFSWRYFLVDA-UHFFFAOYSA-O |
Canonical SMILES |
[H+].CNCCO.COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)O)O.O.[Cr] |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The molecule contains the following reactive moieties:
-
Azo group (–N=N–)
-
Chromium(III) complex
-
Sulfonic acid (–SO3H)
-
Ester (–O–CO–O–)
-
Nitro (–NO2) and hydroxy (–OH) substituents
These groups govern its primary reaction pathways, including redox, hydrolysis, and coordination chemistry .
Azo Coupling
The azo group (–N=N–) is synthesized via diazotization and coupling reactions. For example:
-
Diazotization : A primary aromatic amine (e.g., 2-hydroxy-5-nitro-3-sulphoaniline) reacts with nitrous acid (HNO2) to form a diazonium salt.
-
Coupling : The diazonium salt reacts with 7-hydroxy-8-amino-1-naphthol under alkaline conditions to form the azo linkage .
Chromium Coordination
The chromium center forms a stable octahedral complex with the azo ligand and hydroxyl groups. Synthesis involves:
-
Reaction of chromium(III) salts (e.g., CrCl3) with the azo ligand in aqueous ethanol.
-
pH control (~8–10) to stabilize the hydroxychromate species .
Thermal Degradation
At elevated temperatures (>200°C), the compound undergoes:
-
Azo bond cleavage : Releases nitrogen gas and forms aromatic amines.
-
Ester hydrolysis : Produces carboxylic acid and methanol.
| Condition | Degradation Pathway | Products |
|---|---|---|
| 200–250°C (dry) | Azo bond cleavage | 1-Naphthylamine derivatives, N2 gas |
| Acidic hydrolysis | Ester hydrolysis | Methanol, sulfonic acid derivatives |
| UV exposure | Chromium-ligand dissociation | Free Cr³⁺ ions, fragmented ligands |
Data from thermal gravimetric analysis (TGA) suggests a 40% mass loss at 220°C .
Reduction of Azo Group
The –N=N– bond is reduced to –NH–NH– or –NH2 groups using agents like Na2S2O4 or Sn/HCl:
This reaction is pH-dependent, with optimal yields at pH 4–6 .
Chromium Redox
In acidic conditions, Cr(III) can oxidize organic substrates (e.g., alcohols) while being reduced to Cr(II):
Aquatic Degradation
The compound hydrolyzes in water to release Cr³⁺ ions and sulfonic acid derivatives, contributing to aquatic toxicity .
Interaction with Biomolecules
-
Forms stable complexes with proteins via sulfonic acid and hydroxyl groups.
-
The nitro group (–NO2) may undergo enzymatic reduction to –NH2 in biological systems .
Analytical Characterization
Key techniques for monitoring reactions include:
-
HPLC : Tracks azo group stability and degradation products.
Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Reactivity |
|---|---|---|
| pH | 8–10 (synthesis) | Stabilizes chromium complex |
| Temperature | 60–80°C (coupling) | Accelerates azo bond formation |
| Solvent | Ethanol/water (1:1) | Enhances ligand solubility |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*X = Hypothetical substituent (e.g., -Cl, -CH₃).
Key Findings :
- Methyl-substituted analogs (e.g., 2-nitrotoluene) demonstrate lower melting points, enhancing their utility as solvents .
Functionally Similar Compounds
Compounds sharing industrial applications or toxicity mechanisms with this compound include:
Benzene (EINECS 200-753-7) : A base aromatic hydrocarbon used in polymer synthesis.
Chlorinated Ethanes (e.g., 1,2-Dichloroethane, EINECS 203-458-1) : Halogenated solvents with acute neurotoxicity.
Table 2: Functional and Toxicological Comparison
Key Findings :
- Nitroaromatics like this compound show moderate aquatic toxicity compared to benzene, which is highly carcinogenic .
- Chlorinated alkanes exhibit lower acute toxicity but higher environmental persistence .
Research and Regulatory Implications
- QSAR Models : Validated models for chlorinated alkanes and nitroaromatics predict toxicity within log Kow ranges of 1.5–3.0, covering ~54% of EINECS compounds .
- REACH Compliance: Computational tools reduce reliance on animal testing, aligning with EU regulations. For example, organothiophosphate pesticides can be assessed via interspecies QSARs using daphnid toxicity data .
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